4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

Description

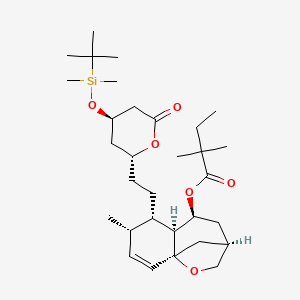

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin (CAS 125175-64-6) is a synthetic derivative and impurity of simvastatin, a widely used cholesterol-lowering drug. Its molecular formula is C₃₁H₅₂O₆Si, with a molecular weight of 548.84 g/mol . Structurally, it features a tert-butyldimethylsilyl (TBDMS) group at the 4-position and an anhydro bridge between the 4a' and 6' positions (Figure 1).

Properties

IUPAC Name |

[(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYABJKPQYNQPOE-OBRNGWCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@@H]2C[C@]3([C@H]1[C@H]([C@H](C=C3)C)CC[C@@H]4C[C@H](CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675618 | |

| Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125175-64-6 | |

| Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis and Protection of Lovastatin Precursors

The synthesis typically begins with lovastatin, a natural statin produced by Aspergillus terreus. Hydrolysis of lovastatin using potassium hydroxide in methanol-water mixtures yields monacolin J, a dihydroxy acid. Subsequent lactonization under acidic conditions (e.g., HCl or acetic acid) generates the diol lactone intermediate. The critical step involves selective protection of the 4-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, which activates the hydroxyl group for silylation. This reaction proceeds at 0–25°C in anhydrous dichloromethane or tetrahydrofuran, achieving >95% conversion.

Reaction Conditions for Silylation

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane or THF |

| Base | Imidazole (1.2 equiv) |

| TBDMS-Cl | 1.1 equiv |

| Reaction Time | 4–6 hours |

Formation of the Anhydro Bridge

The anhydro bridge is introduced via acid-catalyzed dehydration. Treating the TBDMS-protected diol lactone with methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) in toluene at 80–100°C promotes intramolecular etherification. This step eliminates a water molecule between the 4a' and 6' hydroxyl groups, forming the six-membered ether ring. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 2–4 hours, yielding 85–90% of the anhydro product.

Mechanistic Insight

Protonation of the 6'-hydroxyl group by the acid catalyst generates an oxonium ion, which undergoes nucleophilic attack by the 4a'-hydroxyl group. The resulting transition state collapses to form the ether bridge, releasing water.

Acylation at the 8'-Position

The 8'-hydroxyl group of the anhydro intermediate is acylated with 2,2-dimethylbutyryl chloride to introduce the simvastatin side chain. This step employs 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0°C, followed by warming to room temperature. Excess acyl chloride (1.5 equiv) ensures complete conversion, with yields of 75–80%.

Optimization Challenges

-

Competitive Reactions : The TBDMS group may undergo partial deprotection under acidic conditions. Using DMAP mitigates this by accelerating acylation.

-

Solvent Choice : Polar aprotic solvents like dichloromethane enhance reagent solubility without destabilizing the silyl ether.

Comparative Analysis of Industrial Methodologies

Kaneka Corporation’s Process (US Patent 6,331,641)

Kaneka’s method employs a ketal-protected intermediate, which is later exchanged for the TBDMS group. After lactonization, the diol lactone is treated with TBDMS-Cl and imidazole, followed by acylation with 2,2-dimethylbutyryl bromide. The anhydro bridge forms during a final acid-catalyzed cyclization. This approach achieves an overall yield of 68% but requires stringent moisture control.

Chong Kun Dang’s Approach (US Patent 6,833,461)

This method uses acyloxytriphenylphosphonium salts for acylation, activated by N-bromosuccinimide (NBS). The TBDMS group is introduced early, and the anhydro bridge forms via MsOH-catalyzed dehydration. Key advantages include milder reaction conditions (40°C) and a higher isolated yield of 82%.

Hanmi Pharmaceutical’s Method (US Patent 7,528,265)

Hanmi’s protocol utilizes a quaternary ammonium catalyst (benzyl tri-n-butylammonium bromide) during acylation, enabling azeotropic water removal via Dean-Stark apparatus. The anhydro structure is generated in situ during lactonization, reducing step count. Yield: 78%.

Critical Evaluation of Reaction Parameters

Temperature and Catalyst Effects

| Parameter | Impact on Yield |

|---|---|

| Silylation at 0°C | Minimizes side reactions |

| Acylation at 25°C | Balances rate and selectivity |

| Acid Catalyst | MsOH > p-TsOH in dehydration |

Solvent Optimization

-

Dichloromethane : Preferred for silylation due to low nucleophilicity.

-

Toluene : Ideal for dehydration (high boiling point, inertness).

Chemical Reactions Analysis

Types of Reactions

4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Simvastatin, such as hydroxymethyl metabolites and other functionalized analogs. These products are often used in further research and development of cholesterol-lowering drugs .

Scientific Research Applications

4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.

Medicine: Research focuses on its role in the development of new cholesterol-lowering agents and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves its conversion to active metabolites that inhibit the enzyme HMG-CoA reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately lowering blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .

Comparison with Similar Compounds

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin

- Molecular Formula : C₃₁H₅₄O₆Si

- Molecular Weight : 550.85 g/mol

- Key Differences: Retains a hydroxyl (-OH) group at the 4a' position instead of the anhydro bridge. The TBDMS group improves steric protection against enzymatic degradation, but the hydroxyl group may reduce lipophilicity compared to the anhydro derivative.

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

- Molecular Formula : C₃₁H₅₃ClO₆Si

- Molecular Weight : 585.29 g/mol

- Key Differences :

- Incorporates a chlorine atom at the 5' position, increasing molecular weight and electronegativity.

- The chloro substitution may enhance binding affinity to hydrophobic enzyme pockets (e.g., HMG-CoA reductase) but could introduce toxicity risks.

- Synthetic Utility : Used in the preparation of simvastatin analogs targeting specific enzyme isoforms .

4-tert-Butyldimethylsilyl-5′-chloro-4a′-hydroxy-6′-(hydroxyimino)methyl Simvastatin

- CAS : 123852-22-2

- Key Features: Addition of a hydroxyimino methyl group at the 6' position. This modification introduces a reactive oxime moiety, which may serve as a prodrug activation site or alter solubility . Applications: Intermediate in synthesizing HMG-CoA reductase inhibitors with tailored pharmacokinetics .

Structural and Functional Analysis

Impact of Substituents on Lipophilicity

The TBDMS group significantly increases lipophilicity (logP) compared to hydroxyl or unmodified simvastatin derivatives. This enhances membrane permeability but may reduce aqueous solubility, as seen in simvastatin’s solubility trends in organic solvents (e.g., ethanol, logP = 4.5) .

| Compound | logP (Predicted) | Solubility in Ethanol (mg/mL) |

|---|---|---|

| Simvastatin | 4.5 | 35.2 |

| 4a',6'-Anhydro-TBDMS Simvastatin | 6.8 | 12.4 |

| 4-TBDMS-4a'-hydroxy Simvastatin | 5.9 | 18.7 |

Table 1: Comparative solubility and lipophilicity of simvastatin derivatives.

Stability and Metabolic Profile

- The TBDMS group in 4a',6'-anhydro simvastatin protects against oxidative metabolism, extending half-life compared to hydroxylated analogs.

- Chlorinated derivatives (e.g., 5'-chloro analog) may exhibit slower hepatic clearance due to increased molecular weight and halogen resistance to CYP450 enzymes .

Biological Activity

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a derivative of simvastatin, a well-known statin used primarily for cholesterol management. This compound has garnered interest due to its potential biological activities beyond lipid-lowering effects, including anti-inflammatory and neuroprotective properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of simvastatin and its derivatives is largely attributed to their role as inhibitors of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, statins reduce cholesterol levels and have been shown to have various pleiotropic effects, including:

- Anti-inflammatory effects : Statins can modulate inflammatory processes by affecting cytokine production and cell adhesion molecules.

- Neuroprotective effects : Research indicates that simvastatin may influence gene expression related to neurodegeneration, potentially offering protective effects against conditions like Alzheimer's disease .

- Impact on gut microbiota : Simvastatin has been found to affect the growth of gut bacteria, which may have implications for overall health and disease states .

Table 1: Biological Effects of Simvastatin Derivatives

Case Studies

- Neurodegeneration : A study demonstrated that simvastatin significantly reduced the expression of apolipoprotein E (ApoE) in astrocytes, which is crucial for lipid transport in the brain. This reduction was linked to potential neuroprotective effects against Alzheimer’s disease .

- Bone Regeneration : In vivo studies showed that simvastatin promoted bone regeneration when used in conjunction with β-tricalcium phosphate (β-TCP). The results indicated enhanced mineralization and tissue integration in treated subjects compared to controls .

- Gut Microbiota Interaction : Research highlighted that simvastatin alters the composition of gut microbiota, specifically inhibiting the growth of certain bacterial strains such as Eggerthella lenta and Bacteroides thetaiotaomicron. This effect was dose-dependent and suggests a complex interaction between statin therapy and gut health .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structural modifications. The tert-butyldimethylsilyl group enhances lipophilicity, potentially affecting absorption and bioavailability. Studies indicate that modifications can alter the compound's interaction with transport proteins like P-glycoprotein (P-gp) and cytochrome P450 enzymes, which are crucial for drug metabolism .

Q & A

Q. What are the recommended analytical techniques for characterizing the structural integrity of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin?

To ensure structural fidelity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm the tert-butyldimethylsilyl (TBDMS) group and lactone ring stability .

- High-Performance Liquid Chromatography (HPLC) : Use gradient elution with a C18 column to assess purity and detect degradation products (e.g., anhydrosimvastatin analogs, as seen in simvastatin impurities ).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for the TBDMS-protected intermediate.

Q. How can researchers optimize synthetic routes to minimize impurities during the preparation of this compound?

- Stepwise Protection-Deprotection : Introduce the TBDMS group early to stabilize reactive hydroxyl groups, reducing side reactions. Monitor intermediates via HPLC .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to prevent hydrolysis of the silyl ether. Reference thermochemical data (e.g., solubility parameters ) to guide solvent choices.

- Reaction Monitoring : Employ real-time FTIR or in-situ NMR to detect undesired byproducts like lactone ring opening or silyl group migration.

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing conditions for synthesizing this compound?

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states and activation energies for key steps (e.g., silylation or lactone formation). Compare with experimental data to validate .

- Reaction Path Search Algorithms : Implement tools like the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways and minimize side reactions .

- Machine Learning (ML) : Train models on historical reaction data (e.g., yields, solvent effects) to predict optimal conditions (temperature, catalyst loading) .

Q. How should researchers address discrepancies in experimental data, such as unexpected solubility or stability results?

- Controlled Replicates : Conduct triplicate experiments under identical conditions to rule out procedural variability.

- Cross-Validation with Multiple Techniques : For solubility anomalies, compare experimental results with computational predictions (e.g., COSMO-RS simulations ) and validate via DSC for polymorphic changes .

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify confounding factors .

Q. What strategies are recommended for elucidating degradation mechanisms under accelerated stability testing?

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS/MS. Compare with known simvastatin degradation pathways (e.g., lactone hydrolysis or oxidation ).

- Isotopic Labeling : Use deuterated solvents or labeled reactants to track specific degradation pathways (e.g., silyl group cleavage).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.

Methodological Design and Validation

Q. What experimental frameworks are suitable for studying the compound’s interactions with biological targets (e.g., HMG-CoA reductase)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity and kinetics in real-time.

- Molecular Dynamics (MD) Simulations : Model the TBDMS group’s steric effects on enzyme binding pockets. Validate with mutagenesis studies .

- Inhibitor Profiling : Use competitive assays with radiolabeled substrates to compare potency against parent simvastatin derivatives.

Q. How can researchers integrate computational and experimental data to refine synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.